2-butyl-5-chloro-1H-imidazole
Overview
Description
2-Butyl-5-chloro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions
Mechanism of Action
Target of Action
2-Butyl-5-chloro-1H-imidazole is a biochemical reagent that can be used in life science research
Mode of Action
Imidazole compounds, in general, are known for their broad range of chemical and biological properties . They are key components in many functional molecules used in various applications . .
Biochemical Pathways
Imidazole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Therefore, it can be hypothesized that this compound might interact with similar biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-5-chloro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of pentamidine hydrochloride with glyoxal, followed by a dehydration reaction to form 2-butyl-1H-imidazole-5(4H)-ketone. This intermediate is then reacted with phosphorus oxychloride and N,N-dimethylformamide to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-5-chloro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
2-Butyl-5-chloro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is used in the production of agrochemicals and materials with specific properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-4-chloro-5-formylimidazole
- 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde
- 4-(Azidomethyl)-2-butyl-5-chloro-1H-imidazole
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate for various applications .
Properties
IUPAC Name |
2-butyl-5-chloro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-2-3-4-7-9-5-6(8)10-7/h5H,2-4H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWOVHMHAGJPEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441992 | |
Record name | 2-butyl-5-chloro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158365-99-2 | |
Record name | 2-butyl-5-chloro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde in pharmaceutical chemistry?
A: this compound-4-carbaldehyde (BCFI) is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its significance stems from its role as a major active metabolite and the most important intermediate in synthesizing Losartan []. Losartan is a widely prescribed medication for hypertension and heart failure. BCFI's presence as a metabolite suggests potential pharmacological activity, making it a molecule of interest for further research and drug development.
Q2: Can you describe a novel synthetic route for producing this compound-4-carbaldehyde?
A: One novel approach to synthesizing BCFI starts with valeronitrile []. The process involves a series of steps:
Q3: How can this compound-4-carbaldehyde be utilized in developing new chemical entities?
A: Researchers have successfully employed BCFI in synthesizing a series of (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide analogues []. This process involves reacting BCFI with a morpholin-3-one derivative to create an intermediate compound. Subsequently, this intermediate reacts with various substituted anilines, leading to the formation of the desired analogues. These newly synthesized analogues, characterized by techniques like 1H NMR, 13C NMR, mass spectrometry, and elemental analysis, hold promise for further pharmacological investigation and potential development as novel therapeutics.
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